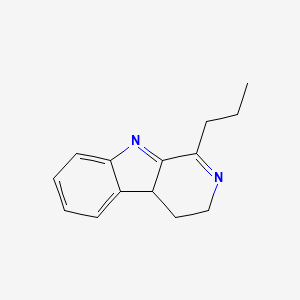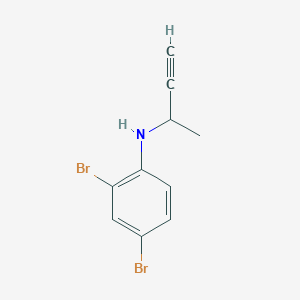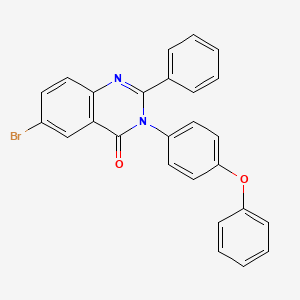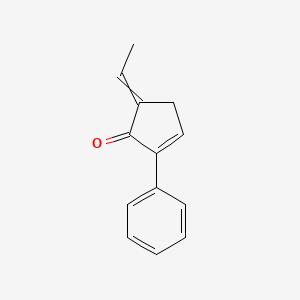![molecular formula C12H17ClN2O B14374674 3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide CAS No. 89587-47-3](/img/structure/B14374674.png)
3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.708 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy derivatives.
Oxidation: N-oxides of the original compound.
Reduction: Corresponding alcohols or amines.
Applications De Recherche Scientifique
3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the synthesis of more complex chemical entities.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N,N-dimethylethylamine: Shares structural similarities but differs in functional groups.
Chlorphenamine: Another compound with a similar core structure but different substituents.
Uniqueness
3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
89587-47-3 |
|---|---|
Formule moléculaire |
C12H17ClN2O |
Poids moléculaire |
240.73 g/mol |
Nom IUPAC |
3-chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide |
InChI |
InChI=1S/C12H17ClN2O/c1-14(2)7-8-15(3)12(16)10-5-4-6-11(13)9-10/h4-6,9H,7-8H2,1-3H3 |
Clé InChI |
CJRYTIRCIIHIAS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(C)C(=O)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol](/img/structure/B14374597.png)
![1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14374615.png)



![2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate](/img/structure/B14374637.png)

![2-[(Undec-3-en-1-yl)oxy]oxane](/img/structure/B14374651.png)


stannane](/img/structure/B14374678.png)

![Bicyclo[3.1.1]heptan-2-one, 1-chloro-](/img/structure/B14374683.png)
